2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, and diethylaminoethyl chloride. The reactions may involve:
Amidation: Coupling of 2-aminobenzothiazole with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI or DCC.
Esterification: Formation of the ester bond between the carboxylic acid group and diethylaminoethyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could involve the nitro group (if present) being reduced to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the benzothiazole ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
Medicinal applications may include the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, such compounds may be used in the development of new materials, dyes, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE would depend on its specific biological target. Generally, benzothiazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with potential biological activity.
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative that may share some chemical properties.
Uniqueness
The uniqueness of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22ClN5O3S |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C19H22ClN5O3S/c1-4-25(5-2)8-9-28-18(27)12-6-7-14-15(10-12)29-19(21-14)22-17(26)16-13(20)11-24(3)23-16/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,21,22,26) |
InChI Key |
BYOSPRMOCVVKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
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